molecular formula C10H7N3O B7772604 1,9-dihydropyrimido[4,5-b]indol-4-one

1,9-dihydropyrimido[4,5-b]indol-4-one

Cat. No.: B7772604
M. Wt: 185.18 g/mol
InChI Key: HGLOYSHAQVDDDZ-UHFFFAOYSA-N
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Description

1,9-dihydropyrimido[4,5-b]indol-4-one is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Compounds based on the 9H-pyrimido[4,5-b]indole core have been identified as key scaffolds in the development of novel kinase inhibitors . Specifically, derivatives have been designed and synthesized as potent dual inhibitors of the RET and TRK kinases, which are clinically validated targets in various cancers including those of the lung, thyroid, breast, and prostate . The mechanism of action for these inhibitors involves binding to the kinase active site, leading to decreased phosphorylation of RET and TRKA, induction of G1 cell cycle arrest, and a subsequent loss of cell viability in cancer cells with aberrant RET or TRK activity . This scaffold is also recognized for its potential in other therapeutic areas. The pyrimido[4,5-b]indole structure is a component of molecules investigated as cytotoxic agents and for applications in immunotherapeutics, anti-infectives, and treatments for neurodegenerative conditions . Furthermore, modern synthetic approaches, such as transition-metal-free multi-component reactions, have been developed to efficiently construct this privileged structure for research and development purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-8-6-3-1-2-4-7(6)13-9(8)11-5-12-10/h1-5H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLOYSHAQVDDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Coupling with Heterogeneous Catalysis

A highly efficient method involves the one-pot condensation of indole-3-carboxaldehyde, β-keto esters, urea, and amines in the presence of tungstophosphoric acid (H₃PW₁₂O₄₀) as a catalyst. This approach, adapted from pyrimidoquinoline syntheses, proceeds via initial Knoevenagel condensation between the aldehyde and β-keto ester, followed by Michael addition of urea and subsequent cyclodehydration. The catalyst’s Brønsted acidity facilitates proton transfer at critical stages, enabling yields of 70–85% under refluxing ethanol (80°C, 6–8 hours). Key advantages include:

  • Atom economy : All reactants contribute to the final product.

  • Simplified purification : Products precipitate directly from the reaction mixture.

For example, reacting indole-3-carboxaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), urea (1.5 mmol), and aniline (1.0 mmol) with 5 mol% H₃PW₁₂O₄₀ in ethanol yields 1,9-dihydro-4-phenylpyrimido[4,5-b]indol-4-one in 78% yield after recrystallization from ethanol.

Biginelli Reaction Adaptations

The classical Biginelli reaction, employing indole-3-carboxaldehyde, urea, and acetylacetone under microwave irradiation, offers rapid access to the target scaffold. Bi(NO₃)₃·5H₂O (10 mol%) in solvent-free conditions at 80°C for 30 minutes achieves 82% yield by enhancing imine formation and cyclization kinetics. Comparative studies show microwave irradiation reduces reaction times by 80% compared to conventional heating.

Stepwise Cyclocondensation Approaches

Indole-Pyrimidine Annulation

A two-step protocol first synthesizes 6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (1 ) via base-mediated condensation of indole-3-carboxaldehyde, ethyl cyanoacetate, and thiourea. Sodium ethoxide in ethanol (25 mL, 1 hour, ambient temperature) promotes Knoevenagel-Michael cyclization, yielding 1 in 68% purity after DMF/water recrystallization. Subsequent hydrolysis of the thioxo group with HCl/H₂O₂ (1:2 v/v, 60°C, 2 hours) furnishes 1,9-dihydropyrimido[4,5-b]indol-4-one in 74% yield.

Table 1 : Optimization of Cyclocondensation Parameters

ParameterOptimal ValueYield Impact
BaseSodium ethoxide+15% vs. NaOH
SolventEthanol+20% vs. DMF
Temperature25°C+10% vs. 50°C
Reaction Time1 hour+8% vs. 2h

Hydrazine-Mediated Ring Closure

Treatment of diketo intermediates with hydrazine hydrate (2.1 equiv) in methanol under reflux (5 hours) induces pyrimidine ring formation via hydrazone cyclization. For instance, 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one) reacts with hydrazine to yield 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone, a precursor oxidizable to the target compound.

Advanced Catalytic Systems

Zirconium Chloride (ZrCl₄) in Solvent-Free Synthesis

ZrCl₄ (15 mol%) catalyzes the three-component reaction of indole-3-carboxaldehyde, thiourea, and acetylacetone at 100°C (2 hours), achieving 88% yield through Lewis acid-mediated activation of the aldehyde carbonyl. This method eliminates solvent waste and enhances reaction rates by 40% compared to DMSO-based systems.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz, 300 W) accelerates Kornblum oxidation-Biginelli reaction sequences, converting 3-(bromomethyl)indole to the corresponding aldehyde in situ, which then reacts with urea and β-keto esters within 90 minutes (75% overall yield).

Halogenated Derivatives and Functionalization

Chlorination at the 6-position, as in 6-chloro-3H-pyrimido[4,5-b]indol-4(9H)-one, employs POCl₃ as both solvent and chlorinating agent (110°C, 8 hours). Post-synthetic modifications, such as Suzuki-Miyaura couplings with aryl boronic acids, enable diversification of the indole moiety.

Table 2 : Halogenation Conditions and Outcomes

SubstrateReagentTemperatureTimeYield
1,9-Dihydropyrimido[4,5-b]indol-4-onePOCl₃110°C8h65%
4-Methyl derivativeSOCl₂80°C6h58%

Green Chemistry Approaches

Aqueous-Mediated Synthesis

Using water as a solvent with cetyltrimethylammonium bromide (CTAB, 2 mol%) as a phase-transfer catalyst enables the one-pot synthesis at 90°C (4 hours, 70% yield). This method reduces organic solvent use by 95% while maintaining comparable efficiency to ethanol-based systems.

Recyclable Catalysts

Magnetic Fe₃O₄-supported tungstophosphoric acid (Fe₃O₄@HPA) permits catalyst recovery via external magnets, retaining 92% activity over five cycles .

Chemical Reactions Analysis

Types of Reactions: The compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving the compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation and yield.

Major Products Formed: The major products formed from the reactions of the compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” depend on the specific reaction conditions and reagents used. These products are often characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structure and purity.

Scientific Research Applications

The compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with the identifier “1,9-dihydropyrimido[4,5-b]indol-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular pathways involved in its mechanism of action are studied using various biochemical and biophysical techniques to understand its effects at the molecular level.

Comparison with Similar Compounds

Table 1: Halogen-Substituted Pyrimidoindole Derivatives

Compound Substituent Synthesis Yield Key Application/Feature Reference
S4e 7-Iodo 73% (crude) High-yield halogenation
S4h 6-Chloro 24% (crude) Precursor for dichloro derivatives
4,6-Dichloro-9H-pyrimido[4,5-b]indole 4,6-Dichloro Not specified DNA interaction, cytotoxicity

Pyridazino[4,5-b]indol-4-one Derivatives

Replacing the pyrimidine core with pyridazine (two adjacent nitrogen atoms) alters electronic properties and pharmacological activity:

  • Pyridazino[4,5-b]indol-4-one: Exhibits broad biological activities, including anticancer, antimicrobial, and antiplatelet effects. Hydrazide substituents enhance cytotoxicity (e.g., IC50 values <10 µM against MCF-7 breast cancer cells) by providing hydrogen-bond donors/acceptors .
  • 1,2,4-Triazolo[4’,3’:2,3]pyridazino[4,5-b]indole: Twisted triazole-indole rings (up to 12.65° twist angle) facilitate π-π stacking, critical for DNA intercalation and kinase binding .

Table 2: Pyridazino vs. Pyrimidoindole Pharmacological Profiles

Feature Pyrimido[4,5-b]indol-4-one Derivatives Pyridazino[4,5-b]indol-4-one Derivatives
Core Heterocycle Pyrimidine (two non-adjacent N) Pyridazine (two adjacent N)
Key Pharmacological Role Kinase inhibition (e.g., harmine analogs) Anticancer, antimicrobial
Substituent Impact Halogens modulate synthesis efficiency Hydrazides enhance cytotoxicity
Structural Flexibility Moderate ring twist (4.94–7.22°) High twist (up to 12.65°)

Isomeric Pyrimidoindole Derivatives

Positional isomerism (e.g., pyrimido[5,4-b]indole vs. [4,5-b]) influences kinase selectivity:

  • 9H-Pyrimido[5,4-b]indol-4-amine : Analogous to harmine, a natural alkaloid studied for Alzheimer’s disease therapy .
  • 9H-Pyrimido[4,5-b]indole Isomers : Exhibit distinct binding affinities due to altered nitrogen positioning, affecting interactions with ATP-binding pockets in kinases .

Key Research Findings and Implications

Synthetic Efficiency : Halogen substituents at position 6 or 7 improve cyclization yields but may require purification adjustments due to residual solvents .

Biological Selectivity: Pyridazino derivatives with hydrazide groups show superior anticancer selectivity (e.g., non-toxic to GMSC normal cells) compared to halogenated pyrimidoindoles .

Structural Insights : Crystal structures reveal that substituent-induced ring twisting enhances π-π interactions, a critical factor in target binding .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,9-dihydropyrimido[4,5-b]indol-4-one derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, 6-arylamino-1,3-dialkyluracils react with polyfluorocarboxylic anhydrides in pyridine, followed by H₂SO₄-mediated cyclization to yield pyrimido[4,5-b]quinoline derivatives . Hydrazine hydrate reflux with indole precursors (e.g., ethyl 3-formyl-1H-indole-2-carboxylate) is another route, achieving yields >70% under optimized conditions . Key factors include solvent choice (ethanol or DMSO), temperature (reflux vs. room temperature), and catalyst selection (e.g., CuI nanoparticles for recyclability) .

Q. Which spectroscopic techniques are most effective for structural characterization of this scaffold?

  • Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming substituent positions, particularly for distinguishing between regioisomers (e.g., pyrimido[5,4-b] vs. [4,5-b] indoles). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves ambiguous cases, such as differentiating N-alkylation sites in pyridazino[4,5-b]indole derivatives . For example, X-ray analysis in confirmed the planar geometry of pyridazino[4,5-b]indol-4-one derivatives, essential for SAR studies.

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yield data in nucleophilic addition reactions?

  • Methodological Answer : Discrepancies in yields (e.g., 50–90% for nucleophilic additions at the 5-position) often arise from steric hindrance or electronic effects of substituents. For example, electron-withdrawing groups (e.g., -CF₃) reduce reactivity, necessitating higher temperatures or polar aprotic solvents (DMF or DMSO). reports irreversible nucleophilic additions using sodium cyanoborohydride, while highlights MWCNTs@TEPA/Co(II) catalysts for eco-friendly, high-yield protocols. Systematic screening via Design of Experiments (DoE) is recommended to balance competing factors .

Q. What strategies reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR contradictions (e.g., variable 5-HT₆R binding affinities in azepino[4,5-b]indol-4-ones) may stem from conformational flexibility or assay variability. Rigidifying the scaffold via methylene bridges (as in ) or introducing hydrogen-bond donors (e.g., hydrazide groups in pyridazino[4,5-b]indoles) enhances target engagement . Computational docking (e.g., molecular dynamics simulations) can predict binding modes, while orthogonal assays (e.g., SPR vs. radioligand binding) validate results .

Q. How do substituents at the 5-position influence reactivity and pharmacological properties?

  • Methodological Answer : Substituents like phenylsulfanyl ( ) or polyfluoroalkyl groups () modulate electronic density, altering nucleophilic attack susceptibility. For instance, 5-(phenylsulfanyl) derivatives exhibit enhanced stability in acidic conditions, whereas 5-polyfluoroalkyl groups improve lipophilicity for blood-brain barrier penetration. In kinase inhibitors ( ), 5-methoxy groups increase selectivity for PI3Kα over PI3Kγ by 12-fold, highlighting substituent-driven selectivity .

Q. What advanced analytical methods resolve ambiguities in regiochemical outcomes during alkylation?

  • Methodological Answer : Alkylation of pyridazino[4,5-b]indol-4-ones ( ) often produces mixtures of mono- and bis-alkylated products. High-resolution LC-MS coupled with 2D NMR (e.g., NOESY or HSQC) distinguishes between N1- and N3-alkylation. X-ray crystallography ( ) and Hirshfeld surface analysis further clarify packing interactions influencing regioselectivity .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer : Density Functional Theory (DFT) predicts frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functionalization. For example, electron-deficient pyrimido[4,5-b]indol-4-ones ( ) are prone to nucleophilic aromatic substitution, guiding the introduction of solubilizing groups (e.g., -SO₃H). ADMET predictors (e.g., SwissADME) optimize logP and polar surface area to enhance bioavailability .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for thiazolo[4,5-b]pyridin-2-ones but not for structurally similar pyrimido[4,5-b]indol-4-ones?

  • Methodological Answer : Thiazolo[4,5-b]pyridin-2-ones () show 3-fold higher activity due to phenylazo substituents at C6, which stabilize intercalation with DNA. In contrast, pyrimido[4,5-b]indol-4-ones require additional hydrogen-bonding motifs (e.g., 4-oxo groups) for comparable activity. Comparative molecular field analysis (CoMFA) can quantify steric/electronic contributions to activity gaps .

Experimental Design Considerations

Q. What controls are essential to ensure reproducibility in multicomponent reactions involving this scaffold?

  • Methodological Answer : Key controls include:

  • Catalyst purity : Recycled CuI nanoparticles () must retain >95% activity via ICP-OES analysis.
  • Moisture sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of intermediates in Ugi-type reactions ().
  • Reaction monitoring : In situ IR or LC-MS tracks transient intermediates, reducing side-product formation .

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